

Application Note: Quantification of (-)-Mepindolol in Human Plasma by Chiral LC-MS/MS

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Compound of Interest

Compound Name: (-)-Mepindolol

Cat. No.: B13892014

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Abstract

This application note describes a sensitive and robust chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **(-)-Mepindolol**, the S-enantiomer of pindolol, in human plasma. Mepindolol is a non-selective beta-adrenergic antagonist, and its pharmacological activity resides primarily in the S-(-)-enantiomer.^[1] This protocol provides detailed procedures for sample preparation, chromatographic separation of enantiomers, and mass spectrometric detection. The method is suitable for pharmacokinetic and pharmacodynamic studies in clinical and preclinical research.

Introduction

Pindolol is a beta-blocker used in the management of hypertension and angina pectoris.^[2] It is a racemic mixture of two enantiomers, (S)-(-)-pindolol (Mepindolol) and (R)-(+)-pindolol. The beta-blocking activity is predominantly associated with the S-(-)-enantiomer. Therefore, a stereoselective analytical method is crucial for accurately characterizing its pharmacokinetic profile. This LC-MS/MS method provides the necessary sensitivity and selectivity for the quantification of **(-)-Mepindolol** in human plasma.

Experimental

2.1. Materials and Reagents

- **(-)-Mepindolol** reference standard
- Pindolol-d7 (internal standard)
- Human plasma (K2-EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- tert-Butyl methyl ether (MTBE) (HPLC grade)

2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Thaw plasma samples at room temperature.
- To 200 μ L of plasma in a polypropylene tube, add 25 μ L of the internal standard working solution (Pindolol-d7, 1 μ g/mL in methanol).
- Vortex for 10 seconds.
- Add 1.0 mL of tert-Butyl methyl ether (MTBE).
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject 10 μ L into the LC-MS/MS system.

2.3. Liquid Chromatography

- LC System: UHPLC system
- Column: Chiral stationary phase column (e.g., CHIRAL ART Cellulose-SC 250 x 4.6 mm, 5- μ m)[3]
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Flow Rate: 0.8 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 μ L

Table 1: Chromatographic Gradient

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
1.0	90	10
5.0	10	90
7.0	10	90
7.1	90	10
10.0	90	10

2.4. Mass Spectrometry

- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Collision Energy (eV)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
(-)-Mepindolol	249.2	116.1	25	190.1	15
Pindolol-d7 (IS)	256.2	121.1	25	197.1	15

2.5. Method Validation

The method was validated according to the FDA guidelines for bioanalytical method validation. The following parameters were assessed:

- Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r^2) > 0.99.
- Accuracy and Precision: The intra- and inter-day precision and accuracy were within $\pm 15\%$ for all QC levels and $\pm 20\%$ for the LLOQ.
- Recovery: The extraction recovery was consistent and reproducible across the concentration range.
- Matrix Effect: No significant matrix effect was observed.
- Stability: **(-)-Mepindolol** was stable in plasma after three freeze-thaw cycles, at room temperature for 4 hours, and in the autosampler for 24 hours.

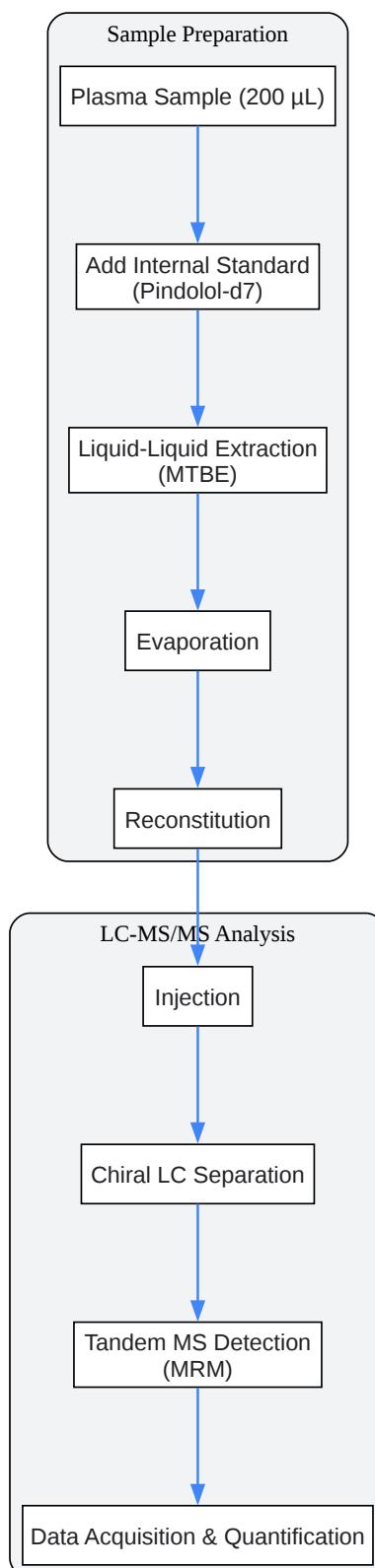
Table 3: Summary of Validation Results

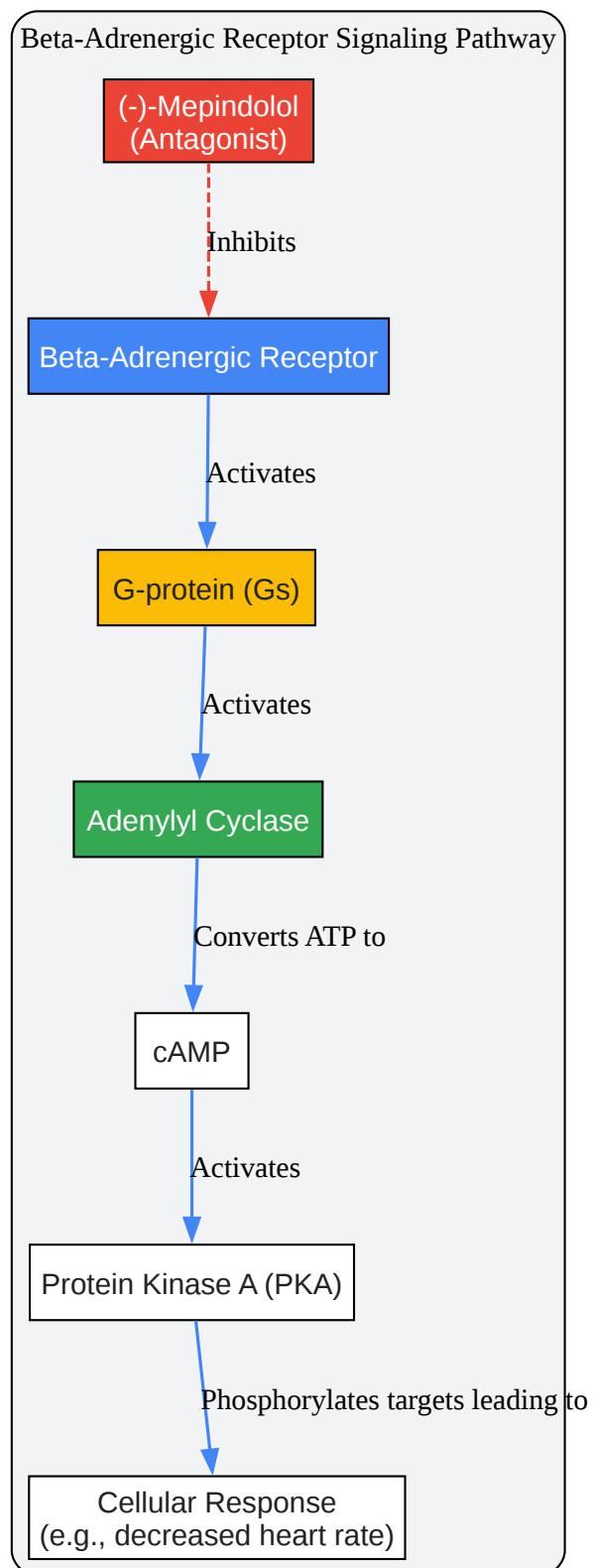
Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995
LLOQ	0.1 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 12%
Intra-day Accuracy (%RE)	-8% to +9%
Inter-day Accuracy (%RE)	-10% to +11%
Mean Extraction Recovery	> 85%

Results and Discussion

The developed method successfully separated the enantiomers of pindolol, allowing for the specific quantification of **(-)-Mepindolol**. The use of a deuterated internal standard compensated for any variability in sample preparation and instrument response, ensuring high accuracy and precision. The validation results demonstrate that the method is reliable and suitable for its intended purpose.

Diagrams





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